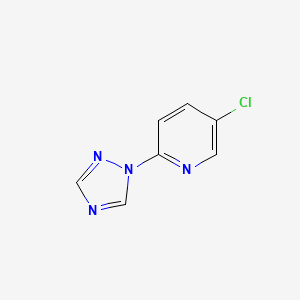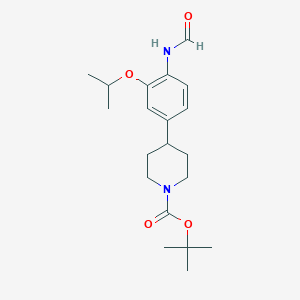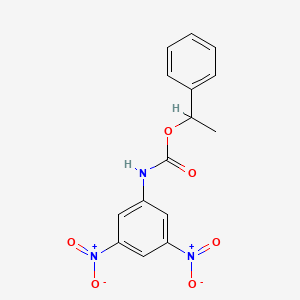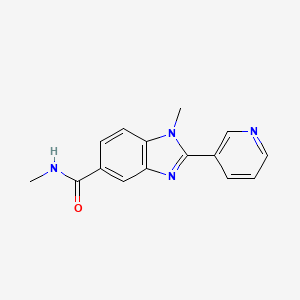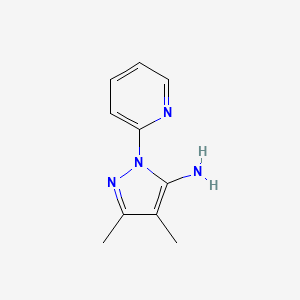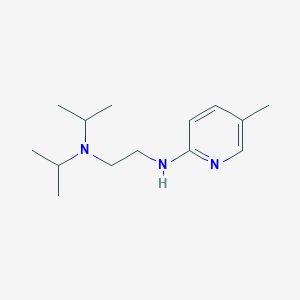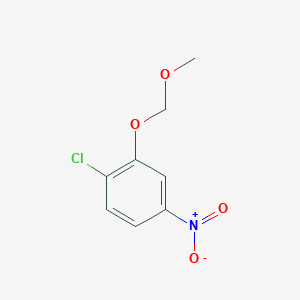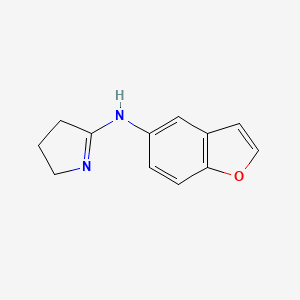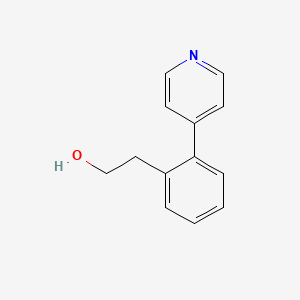
2-(4-Pyridinyl)-benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridinyl)-benzeneethanol is an organic compound that features a benzene ring substituted with a pyridine ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)-benzeneethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the reaction for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Pyridinyl)-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-(4-Pyridinyl)-benzaldehyde or 2-(4-Pyridinyl)-benzoic acid.
Reduction: Formation of 2-(4-Piperidinyl)-benzeneethanol.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(4-Pyridinyl)-benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(4-Pyridinyl)-benzeneethanol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
- 2-(4-Pyridinyl)-benzaldehyde
- 2-(4-Pyridinyl)-benzoic acid
- 2-(4-Piperidinyl)-benzeneethanol
- 4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 2-(4-Pyridinyl)-benzeneethanol is unique due to its combination of a pyridine ring and an ethanol group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
170837-77-1 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-(2-pyridin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2 |
Clé InChI |
KXZCGZKKFKOFLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCO)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)
